Eptapirone

Overview

Description

Eptapirone is a potent and highly selective 5-HT1A receptor full agonist belonging to the azapirone family . It has a high affinity for the 5-HT1A receptor, with an affinity reported to be 4.8 nM (Ki) and intrinsic activity approximately equal to that of serotonin . This compound has shown promising potential in the treatment of anxiety and depression due to its strong antidepressant-like and anxiolytic-like effects .

Preparation Methods

The synthesis of Eptapirone involves a multi-step process. The compound consists of a heterocyclic aromatic portion and an aliphatic portion. The synthetic route includes nine steps with an overall yield of 8.8% starting from commercially available materials . Key steps in the synthetic method include:

- Cyclization using sodium hydroxide and ethylene glycol as solvent, resulting in a yield of 61.6% for 1,2,4-triazine-3,5(2H,4H)-dione .

- Formation of 4-tert-butyl (pyrimidin-2-yl)piperazine-1-carboxylate under optimized conditions using triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50°C for 16 hours, yielding 63.1% .

- Nucleophilic substitution reaction for the final step of this compound synthesis, using potassium carbonate as a base, acetonitrile as a solvent, NaI as a catalyst, and a reaction temperature of 50°C for 12 hours, yielding 49.6% .

Chemical Reactions Analysis

Eptapirone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions involving this compound are less common.

Scientific Research Applications

Pharmacological Profile

Eptapirone is characterized as a full agonist at the 5-HT1A receptor, with an affinity of approximately 4.8 nM. Its intrinsic activity is comparable to that of serotonin itself, which suggests that it may offer more robust therapeutic benefits than other 5-HT1A receptor partial agonists like buspirone and tandospirone .

Anxiety Disorders

This compound has been evaluated for its anxiolytic properties. In preclinical studies, it demonstrated significant anxiolytic-like effects in animal models compared to other compounds . The drug's ability to increase punished responding without affecting unpunished responding indicates its potential for alleviating anxiety without inducing sedation .

Major Depressive Disorder

The compound was also studied for its antidepressant effects. In forced swimming tests, this compound exhibited a stronger reduction in immobility compared to buspirone and other antidepressants, suggesting a rapid onset of antidepressant efficacy . However, clinical trials aimed at establishing its effectiveness in humans were ultimately halted.

Sleep Architecture Effects

This compound's influence on sleep patterns has been a significant area of investigation. In controlled studies, this compound was shown to suppress REM sleep more effectively than buspirone. This suppression was particularly pronounced when administered in the evening, indicating a greater central effect on serotonin receptors .

Study Overview

A randomized double-blind placebo-controlled study involving 12 healthy volunteers compared the effects of this compound (1.5 mg) with buspirone (20 mg) and placebo on sleep architecture. The findings indicated:

- Significant REM Sleep Suppression : this compound led to greater REM sleep suppression compared to buspirone.

- Increased Wakefulness : Participants experienced increased wakefulness after taking this compound in the morning .

Case Studies and Clinical Trials

This compound has undergone various clinical trials, primarily focusing on its safety and efficacy in treating anxiety and depression:

Mechanism of Action

Eptapirone exerts its effects by acting as a full agonist at the 5-HT1A receptor . This receptor is involved in the regulation of mood, anxiety, and other neuropsychiatric functions. By binding to and activating the 5-HT1A receptor, this compound mimics the action of serotonin, leading to increased neurotransmission and modulation of mood and anxiety levels . The high intrinsic activity of this compound at the 5-HT1A receptor is believed to contribute to its rapid onset of antidepressant effects .

Comparison with Similar Compounds

Eptapirone is compared with other 5-HT1A receptor agonists such as buspirone, ipsapirone, and tandospirone . Unlike these compounds, which act as partial agonists, this compound is a full agonist with higher intrinsic activity . This higher intrinsic activity is thought to result in more robust therapeutic effects, particularly in the treatment of depression and anxiety . Other similar compounds include befiradol and F-15,599, which also exhibit high efficacy at the 5-HT1A receptor .

Biological Activity

Eptapirone, also known as F-11,440, is a potent and highly selective full agonist of the serotonin 5-HT1A receptor, belonging to the azapirone class of compounds. Its biological activity is primarily associated with its effects on mood regulation, anxiety, and sleep. This article explores the biological activity of this compound, highlighting its receptor interactions, therapeutic potential, and comparative efficacy with other related compounds.

This compound exerts its effects by binding to the 5-HT1A receptor, mimicking the action of serotonin. This receptor plays a crucial role in various physiological processes, including mood regulation, anxiety response, and sleep patterns. This compound's affinity for the 5-HT1A receptor is approximately 4.8 nM (Ki value), indicating a strong binding capability and high intrinsic activity comparable to serotonin itself .

The activation of the 5-HT1A receptor leads to a cascade of cellular events that influence neuronal firing and signal transduction pathways. These mechanisms are believed to underlie this compound's anxiolytic and antidepressant effects .

Comparative Efficacy

This compound has been compared with other 5-HT1A receptor agonists such as buspirone and flesinoxan in various studies. The following table summarizes key findings regarding their biological activities:

| Compound | Type | 5-HT1A Affinity (nM) | Intrinsic Activity | Unique Features |

|---|---|---|---|---|

| This compound | Full Agonist | ~4.8 | High | Rapid onset of antidepressant effects |

| Buspirone | Partial Agonist | ~30 | Low | Widely used anxiolytic |

| Tandospirone | Partial Agonist | ~30 | Moderate | Similar anxiolytic properties |

| Flesinoxan | Full Agonist | ~10 | High | Potential for rapid antidepressant action |

This compound stands out due to its high intrinsic activity at the 5-HT1A receptor compared to partial agonists like buspirone and tandospirone. This may contribute to its enhanced therapeutic potential in treating mood disorders .

Preclinical Studies

Animal studies have demonstrated this compound's significant biological activity:

- Porsolt Forced Swimming Test : this compound suppressed immobility more effectively than buspirone, ipsapirone, and paroxetine, suggesting strong antidepressant-like effects .

- Conflict Procedure : It produced substantial increases in punished responding without affecting unpunished responding, indicating marked anxiolytic-like effects .

Human Studies

In human trials, this compound has been evaluated at an oral dose of 1.5 mg. Key findings include:

- Pharmacokinetics : this compound peaks rapidly within 30–60 minutes after administration with an estimated half-life of two hours .

- Physiological Effects : It was observed to reduce body temperature, prolong REM sleep, increase cortisol and growth hormone levels, while being generally well tolerated despite some side effects like dizziness and drowsiness .

Case Studies

Recent systematic reviews have assessed the efficacy of this compound in clinical settings:

- Anxiety Disorders : A meta-analysis indicated that 5-HT1A agonists had significantly more responders compared to placebo in treating anxiety symptoms (RR 0.74) .

- Major Depressive Disorder : this compound showed potential as an adjunctive treatment for major depressive disorder when combined with other therapies .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Eptapirone’s selectivity and potency as a 5-HT1A receptor agonist, and how does it compare to structurally related compounds like buspirone or flesinoxan?

this compound (F11440) exhibits a pKi of 8.33 for 5-HT1A receptors, demonstrating higher affinity than buspirone (pKi 7.50) but slightly lower than flesinoxan (pKi 8.91) in radioligand binding assays . Methodologically, comparative studies should employ competitive binding assays under standardized conditions (e.g., using transfected cell lines or brain tissue homogenates) to quantify receptor occupancy. Selectivity can be confirmed via screening against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT3) using concentration-response curves .

Q. How do in vitro receptor affinity metrics (e.g., pKi) translate to in vivo functional efficacy for this compound in preclinical models of anxiety or depression?

In vivo potency is assessed using behavioral assays (e.g., elevated plus maze for anxiety) paired with neurochemical measurements. For example, this compound reduces hippocampal extracellular serotonin (indicating presynaptic 5-HT1A activation) and increases plasma corticosterone (postsynaptic effects) in rats, with 4–20x higher potency than flesinoxan . Researchers should validate translational relevance by correlating dose-response curves across in vitro and in vivo models, ensuring pharmacokinetic parameters (e.g., bioavailability, brain penetration) are accounted for .

Q. What standardized protocols are recommended for characterizing this compound’s pharmacokinetic and metabolic stability in preclinical studies?

Use liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and brain concentrations of this compound and its metabolites. Include control groups for enzyme inhibition/induction (e.g., CYP450 isoforms). Dose-ranging studies should establish linearity in exposure and half-life, while tissue distribution assays (e.g., autoradiography) can confirm target engagement .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between this compound’s presynaptic (autoreceptor) and postsynaptic 5-HT1A activation effects?

Contradictions arise when in vitro binding data conflict with functional outcomes (e.g., differential effects on serotonin release vs. corticosterone elevation). To address this:

- Employ region-specific microdialysis in rats to isolate presynaptic (raphe nuclei) and postsynaptic (prefrontal cortex) serotonin dynamics.

- Use selective antagonists (e.g., WAY-100635) to block receptor subtypes during dose-response experiments.

- Apply longitudinal designs to track temporal changes in receptor desensitization .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects on neurochemical and behavioral endpoints in repeated-measures studies?

Use mixed-effects models to account for intra-subject variability in longitudinal data. For neurochemical markers (e.g., serotonin levels), apply false discovery rate (FDR) corrections for multiple comparisons. Non-linear regression (e.g., sigmoidal curves) is recommended for EC50/IC50 calculations. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address discrepancies in this compound’s therapeutic window across species (e.g., rodents vs. primates)?

Conduct cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling using allometric scaling. Compare receptor density and distribution via autoradiography or PET imaging. Validate translational relevance using primate-specific behavioral paradigms (e.g., fear-potentiated startle) and adjust dosing based on receptor occupancy studies .

Q. What methodologies can reconcile conflicting findings on this compound’s long-term efficacy in chronic stress models vs. acute anxiety assays?

- Use chronic mild stress (CMS) paradigms in rodents to simulate prolonged depressive states, measuring corticosterone and hippocampal neurogenesis.

- Contrast with acute models (e.g., open-field tests) to identify adaptive changes in 5-HT1A signaling.

- Apply meta-analytical techniques to aggregate data from heterogeneous studies, weighting results by sample size and methodological rigor .

Q. Methodological Guidance

- Data Presentation : Include raw data tables (e.g., receptor binding affinities, dose-response metrics) and normalized values (e.g., % of control) for transparency. Use scatterplots with trendlines for correlation analyses .

- Ethical Reporting : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and statistical power calculations in methods sections. For human studies, specify inclusion/exclusion criteria and informed consent processes .

Properties

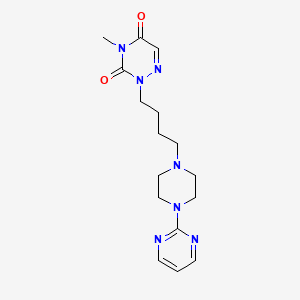

IUPAC Name |

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYAHEULKSYAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170857 | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-85-5 | |

| Record name | Eptapirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.